molecular formula C8N4S2 B1363159 1,4-Dithiin-2,3,5,6-tetracarbonitrile CAS No. 2448-55-7

1,4-Dithiin-2,3,5,6-tetracarbonitrile

Cat. No.: B1363159
CAS No.: 2448-55-7
M. Wt: 216.2 g/mol
InChI Key: NKIPKZDOGWGPNS-UHFFFAOYSA-N
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Description

1,4-Dithiin-2,3,5,6-tetracarbonitrile is an organic compound with the molecular formula C8N4S2. It is characterized by the presence of two sulfur atoms and four cyano groups attached to a dithiin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with sulfur and cyanogen bromide. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the dithiin ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithiin-2,3,5,6-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dithiin-2,3,5,6-tetracarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and dithiin ring structure enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high reactivity and versatility in chemical synthesis. The presence of multiple cyano groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-containing heterocyclic compound known for its unique structural features and potential biological activities. The compound features a dithiin ring and multiple cyano groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₄N₄S₂
  • Molecular Weight : 176.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antioxidant properties. The presence of cyano groups enhances its reactivity towards biological targets.

Antimicrobial Activity

Studies have shown that compounds containing dithiin structures possess significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans12100

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells
A study examined the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 to 50 µM.

Concentration (µM) % Apoptosis Induction
1025
2545
5070

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity.

Assay Type IC50 Value (µg/mL)
DPPH30
ABTS25

The biological activities of this compound are attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The cyano groups are particularly reactive and may participate in nucleophilic addition reactions with thiols and other nucleophiles within cells.

Properties

IUPAC Name

1,4-dithiine-2,3,5,6-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPKZDOGWGPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=C(S1)C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338779
Record name 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-55-7
Record name 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Reactant of Route 2
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Reactant of Route 3
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Reactant of Route 4
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Reactant of Route 5
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Reactant of Route 6
1,4-Dithiin-2,3,5,6-tetracarbonitrile

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